2-[2-(trifluoromethoxy)pyridin-4-yl]acetic acid
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Overview
Description
2-[2-(trifluoromethoxy)pyridin-4-yl]acetic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions including halogenation, nucleophilic substitution, and coupling reactions to form the desired compound .
Industrial Production Methods
Industrial production of 2-[2-(trifluoromethoxy)pyridin-4-yl]acetic acid may involve large-scale chemical processes that optimize yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[2-(trifluoromethoxy)pyridin-4-yl]acetic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-(trifluoromethoxy)pyridin-4-yl]acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(trifluoromethoxy)pyridin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound shares a similar pyridine ring structure but differs in the functional groups attached.
2-Fluoro-4-(trifluoromethyl)pyridine: Another related compound with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
2-[2-(trifluoromethoxy)pyridin-4-yl]acetic acid is unique due to the presence of both the trifluoromethoxy group and the acetic acid moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
1361684-13-0 |
---|---|
Molecular Formula |
C8H6F3NO3 |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
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